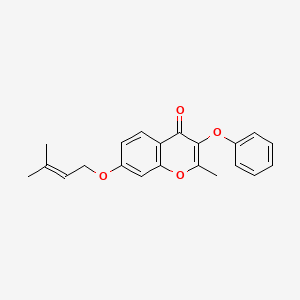
2-methyl-7-((3-methylbut-2-en-1-yl)oxy)-3-phenoxy-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-methyl-7-((3-methylbut-2-en-1-yl)oxy)-3-phenoxy-4H-chromen-4-one” is a type of extended flavonoid . Flavonoids are a class of plant and fungus secondary metabolites. Chemically, flavonoids have the general structure of a 15-carbon skeleton, which consists of two phenyl rings (A and B) and a heterocyclic ring ©. This carbon structure can be abbreviated C6-C3-C6 .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the chromen-4-one ring, a common feature in flavonoids. This structure includes a benzopyran ring (a benzene ring fused to a pyran ring). The compound also has a phenoxy group (a benzene ring attached through an oxygen atom), a 3-methylbut-2-en-1-yl group, and a methyl group attached to the chromen-4-one ring .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. The double bond in the 3-methylbut-2-en-1-yl group could potentially undergo addition reactions. The chromen-4-one ring might be able to participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. Some general predictions can be made based on its functional groups. For example, the presence of the chromen-4-one ring might make the compound relatively stable. The compound is likely to be lipophilic (fat-soluble) due to the presence of several non-polar carbon rings .科学的研究の応用
Synthesis and Chemical Properties
The compound 2-methyl-7-((3-methylbut-2-en-1-yl)oxy)-3-phenoxy-4H-chromen-4-one falls into a category of chemical compounds that exhibit a wide range of applications, primarily in the synthesis of more complex molecules. For instance, derivatives of chromen-4-one have been extensively studied for their antibacterial activities and for the synthesis of compounds with potential therapeutic effects. In the realm of organic synthesis, chromen-4-one derivatives serve as key intermediates. For example, the synthesis of thiazolidin-4-ones based on (7-hydroxy-2-oxo-2H-chromen-4-yl) acetic acid illustrates the utility of chromen derivatives in creating compounds with anticipated antibacterial activity, though the direct application of 2-methyl-7-((3-methylbut-2-en-1-yl)oxy)-3-phenoxy-4H-chromen-4-one is not specified in this context (Čačić, Molnar, Balić, Draca, & Rajković, 2009).
Anticancer Activity
A noteworthy application of chromen-4-one derivatives is in the field of cancer research. Bis-chromenone derivatives, for example, have been synthesized and evaluated for their anti-proliferative activity against human cancer cells. Such studies indicate the potential of chromen-4-one derivatives in designing anticancer agents, suggesting a promising avenue for the development of novel therapeutics based on the modification of the chromen-4-one scaffold (Venkateswararao, Sharma, Manickam, Yun, & Jung, 2014).
Photochemical Applications
The photochemical properties of compounds related to 2-methyl-7-((3-methylbut-2-en-1-yl)oxy)-3-phenoxy-4H-chromen-4-one have been explored, demonstrating the versatility of chromen derivatives in photochemistry. The study of 3-methyl-1-phenoxybut-2-ene, for example, provides insights into the photochemical reactions of chromen derivatives, offering a foundation for further exploration in materials science and photopharmacology (Carroll & Hammond, 1972).
Biological Activities
Beyond synthesis and photochemistry, chromen-4-one derivatives also exhibit a range of biological activities. The investigation of Pd(II) complexes bearing chromone-based Schiff bases for their antimicrobial and antioxidant activities exemplifies the biological potential of these compounds. Such studies underscore the relevance of chromen derivatives in developing new drugs and biological probes (Kavitha & Reddy, 2016).
Safety and Hazards
将来の方向性
作用機序
Target of Action
It is known that similar compounds, classified as extended flavonoids, often interact with a variety of biological targets, including enzymes and receptors, which play crucial roles in numerous biological processes .
Mode of Action
It is known that flavonoids, a group to which this compound belongs, often exert their effects by modulating the activity of their targets, which can lead to changes in cellular signaling pathways .
Biochemical Pathways
Flavonoids are known to influence a variety of biochemical pathways, often resulting in antioxidant, anti-inflammatory, and anticancer effects .
Result of Action
Flavonoids are known to exert a variety of effects at the molecular and cellular levels, often resulting in antioxidant, anti-inflammatory, and anticancer effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
特性
IUPAC Name |
2-methyl-7-(3-methylbut-2-enoxy)-3-phenoxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O4/c1-14(2)11-12-23-17-9-10-18-19(13-17)24-15(3)21(20(18)22)25-16-7-5-4-6-8-16/h4-11,13H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFXNLCGHPQDON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC=C(C)C)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(4-methylpiperidine-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2799508.png)
![2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-methyl-N~1~-(3-methylphenyl)acetamide](/img/structure/B2799509.png)

![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2799512.png)
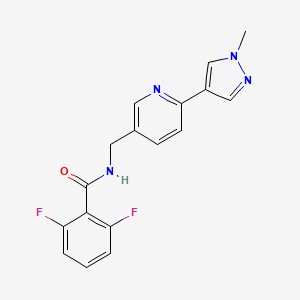
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-dichlorobenzamide](/img/structure/B2799515.png)
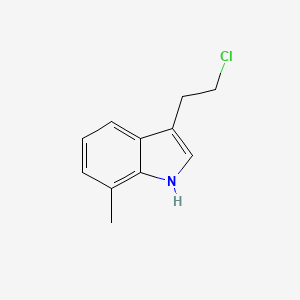
![Methyl 4-[[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoacetyl]amino]benzoate](/img/structure/B2799521.png)
![2-[(6-Chloroquinazolin-4-yl)amino]cyclobutan-1-ol](/img/structure/B2799522.png)
![4-(3-methoxyphenyl)-2-[(4-methylpiperidin-1-yl)carbonyl]-4H-1,4-benzothiazine 1,1-dioxide](/img/structure/B2799525.png)
![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B2799526.png)
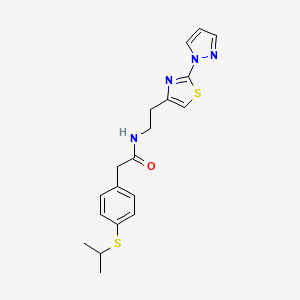
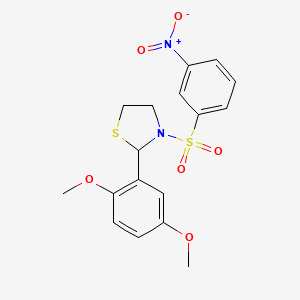
![[2-Oxo-2-(4-phenylbutan-2-ylamino)ethyl] 4-formylbenzoate](/img/structure/B2799529.png)